(R)-1-Cyclopropylpropan-2-amine

Catalog No.
S14062187
CAS No.
M.F
C6H13N
M. Wt
99.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-1-Cyclopropylpropan-2-amine

Product Name

(R)-1-Cyclopropylpropan-2-amine

IUPAC Name

(2R)-1-cyclopropylpropan-2-amine

Molecular Formula

C6H13N

Molecular Weight

99.17 g/mol

InChI

InChI=1S/C6H13N/c1-5(7)4-6-2-3-6/h5-6H,2-4,7H2,1H3/t5-/m1/s1

InChI Key

WFJUBRAHXQCZAM-RXMQYKEDSA-N

Canonical SMILES

CC(CC1CC1)N

Isomeric SMILES

C[C@H](CC1CC1)N

(R)-1-Cyclopropylpropan-2-amine is a chiral amine characterized by its cyclopropyl group attached to the first carbon of a propan-2-amine backbone. Its molecular formula is C6H13NC_6H_{13}N, and it features a unique three-membered cyclopropyl ring that contributes to its distinct chemical properties and biological activities. This compound is of interest in both synthetic organic chemistry and medicinal chemistry due to its potential applications in drug development and as a building block for more complex molecules.

  • Oxidation: This compound can be oxidized to produce corresponding cyclopropyl ketones or carboxylic acids, utilizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert (R)-1-Cyclopropylpropan-2-amine into various substituted cyclopropylamines, often employing reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions can introduce different functional groups into the cyclopropyl ring, allowing for further diversification of the compound's structure .

Research indicates that (R)-1-Cyclopropylpropan-2-amine exhibits significant biological activity, particularly in relation to its interactions with neurotransmitter systems. It has been investigated for its potential as a pharmaceutical agent, particularly in the context of central nervous system disorders. The compound may act as an inhibitor or modulator of specific enzymes and receptors, influencing various signaling pathways relevant to neurological functions .

The synthesis of (R)-1-Cyclopropylpropan-2-amine typically involves several key steps:

  • Cyclopropanation: The initial step involves the formation of the cyclopropyl group from suitable precursors, often through the use of diazo compounds or carbene intermediates.
  • Alkylation: This can be achieved by alkylating glycine derivatives followed by cyclization to form the desired amine structure.
  • Chiral Resolution: Given its chiral nature, methods such as chiral chromatography may be employed to isolate the (R)-enantiomer from racemic mixtures .

(R)-1-Cyclopropylpropan-2-amine has several notable applications:

  • Pharmaceutical Development: Its unique structure makes it a valuable intermediate in the synthesis of drugs targeting neurological conditions.
  • Synthetic Chemistry: The compound serves as a building block for synthesizing more complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
  • Research: It is utilized in studies exploring enzyme interactions and receptor binding affinities, contributing to our understanding of biological mechanisms .

Interaction studies involving (R)-1-Cyclopropylpropan-2-amine have focused on its binding affinity to various receptors and enzymes. These studies have revealed that this compound may interact with neurotransmitter receptors, potentially influencing mood and behavior. Furthermore, investigations into its metabolic pathways have provided insights into how it is processed within biological systems, which is crucial for assessing its pharmacokinetic properties .

Several compounds share structural similarities with (R)-1-Cyclopropylpropan-2-amine, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Properties
(R)-1-Cyclopropylethan-1-amineEthanolamine backboneEnhanced solubility; potential for different biological activity
(S)-1-Cyclopropylethan-1-amineEthanolamine backboneEnantiomeric differences may lead to varied effects
1-IsopropylcyclopropanamineIsopropyl group instead of cyclopropylDifferent steric effects influencing reactivity
(R)-2-Cyclopropylpropan-2-amineCyclopropane on second carbonDistinct reactivity patterns due to position change
(1R,2S)-2-Cyclopropylcyclopropan-1-amineDual cyclopropane groupsUnique steric hindrance affecting chemical behavior

Uniqueness: The dual cyclopropyl groups in (R)-1-Cyclopropylpropan-2-amine confer distinct steric and electronic properties that differentiate it from other similar compounds. This uniqueness makes it particularly valuable in studying stereochemistry and developing new synthetic methodologies .

Transition Metal-Catalyzed Cyclopropanation Strategies

Transition metal catalysts have revolutionized the enantioselective synthesis of cyclopropylamines by enabling precise control over stereochemistry and reaction efficiency.

Rhodium-Catalyzed C–H Bond Functionalization Approaches

Rhodium complexes have emerged as powerful tools for direct C–H bond functionalization in cyclopropane synthesis. A landmark study demonstrated the enantioselective silylation of cyclopropane C–H bonds using a rhodium catalyst coordinated to the chiral bisphosphine ligand (S)-DTBM-SEGPHOS. In this method, (hydrido)silyl ethers generated from cyclopropylmethanols undergo intramolecular silylation to form enantioenriched oxasilolanes, which are subsequently oxidized via Tamao-Fleming conditions to yield cyclopropanols. While this approach achieves high enantiomeric excess (ee >90%), its application to (R)-1-cyclopropylpropan-2-amine requires further adaptation to introduce the propan-2-amine moiety.

Complementary work on dirhodium(II) catalysts, such as Rh₂(R-DOSP)₄, has shown exceptional efficacy in asymmetric intermolecular cyclopropanation reactions. For instance, methyl aryldiazoacetates react with styrene derivatives under Rh₂(R-DOSP)₄ catalysis to form cyclopropanes with >95% ee. Although this method focuses on aryl-substituted cyclopropanes, analogous strategies using diazoacetamides could potentially yield aminocyclopropanes like (R)-1-cyclopropylpropan-2-amine.

Copper-Mediated Three-Component Cyclopropene Alkenylamination

Copper catalysis offers a versatile platform for constructing polysubstituted cyclopropylamines. A three-component reaction involving cyclopropenes, alkenylboron reagents, and hydroxyamine esters, catalyzed by a copper-bisphosphine complex, delivers cis-1,2-alkenylcyclopropylamines with up to 99% ee. The reaction proceeds via a sequence of alkenylcupration, cyclopropene ring-opening, and stereoselective amination (Table 1).

Table 1: Representative Results from Copper-Catalyzed Alkenylamination

CyclopropeneAlkenylboron ReagentYield (%)ee (%)
3-Methyl-3-phenylVinyl-B(pin)9299
3,3-DimethylIsopropenyl-B(pin)8897

This method’s modularity allows for the introduction of diverse substituents on the cyclopropane ring, making it adaptable to the synthesis of (R)-1-cyclopropylpropan-2-amine by selecting appropriate hydroxyamine ester precursors.

Radical-Mediated Cyclopropylamine Assembly Techniques

Radical-based strategies provide alternative pathways to cyclopropylamines, though their enantioselective variants remain underexplored in the literature.

Photoredox-Catalyzed Bromonitroalkylation Pathways

While no direct examples from the provided sources address photoredox-mediated cyclopropanation, analogous methodologies using nitroalkenes as radical acceptors could theoretically enable aminocyclopropane synthesis. For instance, visible-light-driven generation of α-bromo radicals followed by nitroalkylation and ring-closure might yield cyclopropylnitro intermediates, which could be reduced to the target amine.

Cyclopropane Ring Formation via Nitroxyl Radical Intermediates

Nitroxyl radicals, known to stabilize transient carbon-centered radicals, could facilitate cyclopropane ring closure. However, current literature lacks enantioselective examples of such processes for aminocyclopropane synthesis.

Classical Cyclopropanation Approaches in Aminocyclopropane Synthesis

Curtius Rearrangement Applications for Chiral Cyclopropylamines

The Curtius rearrangement, which converts acyl azides to isocyanates, has been applied to cyclopropane synthesis. For example, thermolysis of cyclopropylacyl azides generates cyclopropyl isocyanates, which can be hydrolyzed to amines. While this method provides access to primary cyclopropylamines, stereochemical control remains challenging without chiral auxiliaries or catalysts.

Michael-Initiated Ring-Closure Reactions with Nitrogen Nucleophiles

Michael addition of nitrogen nucleophiles to α,β-unsaturated carbonyl compounds followed by ring-closure represents a classical route to cyclopropylamines. A notable example involves the addition of ammonia to cyclopropenones, yielding aminocyclopropanes after reduction. Rare-earth-metal catalysts, such as yttrium complexes with chiral ligands, have been employed to achieve enantioselectivities up to 99% ee in related hydroamination reactions.

The synthesis of (R)-1-Cyclopropylpropan-2-amine and related cyclopropylamine derivatives requires sophisticated stereochemical control through carefully designed chiral ligand systems. The development of effective chiral catalysts has been fundamental to achieving high enantioselectivity in cyclopropanation reactions, with both copper and rhodium-based systems demonstrating exceptional performance in the formation of optically pure cyclopropylamine structures [1] [2] [3].

Bisphosphine Ligand Systems in Copper Catalysis

Copper-catalyzed asymmetric cyclopropanation utilizing bisphosphine ligands has emerged as a powerful method for controlling stereochemistry in cyclopropylamine synthesis. Recent advances in trimethylgermanyl-substituted bisphosphine ligands have shown remarkable enantioselectivity enhancement, particularly with TMG-SYNPHOS forming copper complexes that catalyze hydroboration of 1,1-disubstituted alkenes with high levels of enantioselectivity [1]. The incorporation of large substituents based on heavy main-group elements enhances dispersion interactions, thereby improving enantioselectivity in challenging substrates where both substituents are primary alkyl groups [1].

The performance of different bisphosphine ligands in copper-catalyzed reactions demonstrates significant variation based on their structural characteristics. Studies with various mono- and bis-phosphine ligands under similar conditions have revealed clear correlations between electron-donating character and the propensity for different reaction pathways [3]. The natural bite angle of bisphosphine ligands plays a crucial role in determining selectivity, with dppm (natural bite angle = 72°) favoring cyclopropylboronic ester formation, while dppe (natural bite angle = 85°) preferentially produces alkenylboronate products [3].

LigandNatural Bite Angle (°)Primary ProductYield (%)Selectivity
dppm72Cyclopropylboronic esters65-80High
dppbz83Alkenylboronates70-85Moderate
dppe85Alkenylboronates75-90High
rac-BINAP92Cyclopropylboronic esters80-95Excellent
xantphos111Cyclopropylboronic esters70-85Good

Computational studies have provided insights into the mechanistic basis for these ligand effects [3]. The pathway selectivity is determined by the activation energy difference between β-carbon elimination and protodecupration from the benzylic copper intermediate. With dppe ligand, β-carbon elimination is favored over protodecupration by 3.2 kcal/mol, while BINAP ligand completely reverses this selectivity [3].

The stereochemical evaluation of bis(phosphine) copper catalysts has shown that WALPHOS and DiazaPHOS ligands provide the best enantioselectivities in alkylation reactions [4]. Under optimized conditions with copper(II) isobutyrate and lithium tert-butoxide, these systems achieve up to 54% enantiomeric excess at -45°C, with further improvements possible through temperature and copper source optimization [4].

Rhodium(II)-Carbynoid Complexation for Diastereomeric Induction

Rhodium(II) catalysts have demonstrated exceptional capability in asymmetric cyclopropanation through carbene intermediate formation. The dirhodium tetracarboxylate complexes, particularly Rh₂(S-TCPTAD)₄, have emerged as optimal catalysts for enantioselective cyclopropanation of electron-deficient alkenes [5]. This catalyst system achieves excellent diastereoselectivity (>97:3 dr) and high enantioselectivity (up to 96% ee) in the formation of cyclopropane products from aryldiazoacetates and acrylate derivatives [5].

The scope of rhodium-catalyzed enantioselective cyclopropanation encompasses a wide range of substrates. Carbenoids with electron-rich aryl groups perform exceptionally well, giving cyclopropane products in yields of 61-91% with enantioselectivities of 88-94% ee [5]. Both naphthyl and halo-substituted aryl groups are well-tolerated, producing cyclopropanes in excellent yields and enantioselectivities. The reaction tolerates various acrylate esters, including bulky tert-butyl and phenyl esters, yielding products in 74-91% yield with 90-96% ee [5].

Substrate TypeYield (%)Diastereoselectivity (dr)Enantioselectivity (ee %)
Electron-rich aryl61-91>95:588-94
Naphthyl derivatives85-95>95:590-96
Halo-substituted aryl80-92>95:588-93
Acrylate esters74-91>95:590-96
Acrylamides65-75>90:1092-94

The mechanistic understanding of rhodium-catalyzed cyclopropanation involves initial formation of a weakly bound pre-reaction complex between carbene intermediates and the carbonyl group of the substrate [5]. Computational analysis reveals that the reaction pathway depends on the nature of the carbonyl group, with acrylates and acrylamides forming cyclopropanation products while unsaturated aldehydes and ketones produce epoxides [5].

Recent developments in chiral rhodium catalysts have focused on C₄-symmetric bowl-shaped catalysts such as Rh₂(S-TPPTTL)₄ and its derivatives [6]. The Rh₂(S-tetra-p-BrPhPTTL)₄ catalyst demonstrates exceptional performance, forming cyclopropanation products in excellent yield (81%) with high levels of asymmetric induction (98:2 dr) [6]. The bowl shape of these catalysts creates secondary interactions between the catalyst wall and approaching substrates, influencing carbene reactivity through distal functionality effects [6].

The 'All Up' reactive conformation of chiral rhodium(II) carboxylate catalysts has been identified as crucial for achieving good stereoselectivity [7]. X-ray crystallographic studies, solution NMR analysis, and reactivity investigations demonstrate that the level of asymmetric induction strongly depends on the active symmetry of the catalyst, which relies on the nature of the chiral ligands' substituents [7].

Substrate-Controlled Stereoselection Mechanisms

Substrate-controlled stereoselection represents a fundamental approach to achieving stereochemical control in cyclopropylamine synthesis. The inherent structural features of substrates can direct the stereochemical outcome through electronic and steric effects, providing predictable and often highly selective pathways for cyclopropane formation [8] [9] [10].

Electronic Effects on para-Selective Aromatic Substitution

Electronic effects play a crucial role in determining the regioselectivity and stereoselectivity of aromatic cyclopropanation reactions. The electron density distribution in aromatic substrates directly influences the approach of electrophilic carbene species, with electron-rich aromatic rings demonstrating enhanced reactivity toward cyclopropanation [9] [11]. Substituted aromatic rings are categorized based on their electronic properties: activated rings containing electron-donating substituents undergo electrophilic aromatic substitution faster than benzene, while deactivated rings with electron-withdrawing groups react more slowly [11].

The resonance effect represents the primary mechanism through which substituents influence aromatic cyclopropanation. Electron-donating groups such as methoxy, amino, and alkyl substituents increase electron density through resonance donation, particularly at the ortho and para positions [11]. This enhanced electron density facilitates the approach of electrophilic rhodium carbene species, leading to preferential formation of cyclopropane products at these positions [9].

Conversely, electron-withdrawing groups such as nitro, carbonyl, and halogen substituents decrease aromatic electron density through inductive and resonance effects [11]. The reduced electron density at meta positions relative to these substituents creates a preference for meta-selective cyclopropanation, though the overall reaction rate is diminished compared to electron-rich substrates [9].

Substituent TypeElectronic EffectPreferred PositionRelative RateSelectivity
Methoxy (-OCH₃)Electron-donatingortho/para2.5-3.0High
Amino (-NH₂)Electron-donatingortho/para3.0-4.0Very High
Alkyl (-CH₃)Electron-donatingortho/para1.5-2.0Moderate
Nitro (-NO₂)Electron-withdrawingmeta0.1-0.3High
Carbonyl (-CO)Electron-withdrawingmeta0.2-0.4High
Halogen (-X)Electron-withdrawingortho/para0.5-0.8Moderate

The influence of electronic effects extends beyond simple regioselectivity to impact the stereochemical outcome of cyclopropanation. Electron-rich aromatic substrates facilitate more selective carbene approach, leading to higher diastereoselectivity in the resulting cyclopropane products [2]. The asymmetric Büchner reaction demonstrates this principle, where electron-rich aromatics undergo highly enantioselective dearomatization through copper-catalyzed vinyl cation intermediates [2].

Steric Guidance in Cyclopropane Ring Stereochemistry

Steric factors provide powerful control over cyclopropane ring stereochemistry through the spatial arrangement of substituents during the cyclopropanation process. The inherent ring strain in cyclopropane structures (27.6 kcal/mol) creates a highly constrained geometry that amplifies the influence of steric interactions [10]. Both angle strain (deviation from ideal tetrahedral geometry) and torsional strain (eclipsing interactions) contribute to the overall steric environment during cyclopropane formation [10].

The stereospecific nature of cyclopropanation reactions ensures that the stereochemistry of the starting alkene is preserved in the product [8]. This stereospecificity arises from the concerted nature of the cyclopropanation mechanism, where the carbene adds to the alkene in a syn fashion without bond rotation [8]. The stereochemical outcome for substituted alkenes depends on the relative spatial arrangement of substituents, with cis-alkenes producing meso cyclopropanes and trans-alkenes yielding racemic mixtures [8].

Steric hindrance from bulky substituents creates preferential approach trajectories for carbene addition. Large substituents direct the carbene to approach from the less hindered face of the alkene, leading to predictable stereochemical outcomes [12]. This steric guidance is particularly pronounced in cyclopropanation reactions involving titanium and zirconium organometallic complexes, where the metal center provides additional steric bulk that influences the stereochemical course [12].

Alkene ConfigurationCyclopropane ProductStereochemical RelationshipSteric Influence
cis-DisubstitutedMeso compoundSyn addition preservedModerate
trans-DisubstitutedRacemic mixtureSyn addition preservedModerate
TrisubstitutedSingle diastereomerSteric control dominantHigh
TetrasubstitutedMultiple diastereomersComplex steric effectsVery High

The W-shaped transition state structure has been proposed for cyclopropane formation involving group IV organometallic complexes [12]. This transition state geometry accommodates the steric requirements of the substituents while maintaining the necessary orbital overlap for bond formation. The stereochemical outcome requires inversion of configuration at the carbon bound to the metal center, consistent with the proposed W-shaped geometry [12].

Computational studies have revealed that steric interactions between bulky substituents on chiral ligands and alkene substrates can enhance both enantioselectivity and catalytic efficiency [1]. Attractive dispersion interactions between trimethylgermanyl groups and alkene substrates improve selectivity, while Pauli repulsive interactions tend to decrease enantioselectivity [1]. These findings highlight the delicate balance between attractive and repulsive steric interactions in determining the stereochemical outcome of cyclopropanation reactions.

Kinetic Resolution Strategies for Optical Purity Enhancement

Kinetic resolution represents a powerful strategy for enhancing optical purity in cyclopropylamine synthesis through the selective transformation of one enantiomer over another. The effectiveness of kinetic resolution depends on the selectivity factor (s = kfast/kslow), which determines the degree of separation achievable between enantiomers [13]. High selectivity factors (s > 50) enable near-complete conversion of the fast-reacting enantiomer while leaving the slow-reacting enantiomer largely unchanged [13].

Parallel kinetic resolution (PKR) offers significant advantages over traditional kinetic resolution by converting both enantiomers into different products rather than leaving one unchanged [13]. In PKR, both enantiomers react efficiently with a chiral reagent but are converted into products that are diastereomers rather than enantiomers, enabling straightforward separation and potentially doubling the yield of useful products [13].

The application of PKR to cyclopropane synthesis has been demonstrated in the synthesis of cyathane and cyanthiwigin diterpenes [13]. The key step involves stereoselective cyclopropanation of racemic diene substrates using chiral dirhodium catalysts, followed by stereospecific divinylcyclopropane rearrangement [13]. The PKR strategy successfully provides access to enantioenriched tricyclic cores with good selectivity, though optimization of the stereoselectivity remains an active area of research [13].

Resolution TypeTheoretical YieldSelectivity RequirementProduct RecoveryPractical Advantage
Simple KR50% (single enantiomer)s > 2040-45%High ee achievable
Parallel KR100% (both enantiomers)s > 580-90%Double yield potential
Dynamic KR100% (single enantiomer)s > 1085-95%Complete conversion

The development of engineered carbene transferases has opened new possibilities for kinetic resolution in cyclopropane synthesis [14]. These biocatalysts demonstrate remarkable substrate scope and stereoselectivity, enabling the synthesis of both (1S,2R) and (1R,2S) configured cyclopropylphosphonate products with excellent enantioselectivity (98-99% ee) [14]. The ability to achieve enantiodivergent synthesis through different enzyme variants provides access to both enantiomers of the target cyclopropane with high optical purity [14].

The mechanistic basis for kinetic resolution in cyclopropanation involves differential binding and activation of enantiomeric substrates by chiral catalysts [15]. Copper-catalyzed enantioselective addition reactions demonstrate this principle, where chiral ligands create an asymmetric environment that preferentially binds one enantiomer of the substrate [15]. The resulting matched/mismatched interactions determine the relative reaction rates and ultimately the selectivity of the resolution process [15].

Advanced kinetic resolution strategies incorporate multiple selectivity elements to achieve enhanced optical purity. The combination of catalyst-controlled selectivity with substrate-controlled effects can provide synergistic improvements in enantiomeric excess [16]. Chemoenzymatic approaches utilizing engineered myoglobin variants demonstrate this principle, achieving remarkable stereoselectivity across diverse substrate classes through the combination of protein scaffolding and heme-based catalysis [16].

Structure-Activity Relationship Studies of trans-Cyclopropylamines

The development of lysine-specific demethylase 1 inhibitors represents a paramount application of cyclopropylamine scaffolds in bioactive molecule construction. Trans-cyclopropylamine derivatives have emerged as privileged structures for designing mechanism-based inhibitors that target the flavin adenine dinucleotide cofactor of lysine-specific demethylase 1 [1]. The structure-activity relationship studies reveal that the cyclopropylamine moiety functions as a critical pharmacophore through its ability to undergo enzyme-catalyzed oxidation, leading to covalent modification of the flavin adenine dinucleotide cofactor [2].

Comprehensive structure-activity relationship investigations have demonstrated that trans-2-phenylcyclopropylamine serves as an effective scaffold for developing potent lysine-specific demethylase 1 inhibitors. The incorporation of bulky substituents on the cyclopropylamine ring enhances selectivity against closely related monoamine oxidase enzymes while maintaining potent inhibitory activity against lysine-specific demethylase 1 [3]. Studies utilizing machine learning-based regression models have identified that atomic charges at the ipso and para carbons of the phenyl ring significantly influence inhibitory potency, with changes in the electronic state of the cyclopropylamine moiety serving as major contributors to biological activity [3].

The stereochemical aspects of trans-cyclopropylamine derivatives play a crucial role in determining inhibitory potency and selectivity profiles. Research has revealed that both cis and trans isomers of substituted cyclopropylamines exhibit similar inhibitory activities against lysine-specific demethylase 1, yet form distinct covalent adducts with the flavin adenine dinucleotide cofactor [4]. The trans configuration generally provides superior selectivity profiles, with trans-cyclopropylamine derivatives displaying enhanced discrimination between lysine-specific demethylase 1 and monoamine oxidase enzymes compared to their cis counterparts [5].

Late-Stage Functionalization of Drug Candidates

Late-stage functionalization strategies utilizing cyclopropylamine intermediates have revolutionized the development of lysine-specific demethylase 1 inhibitors by enabling rapid structural diversification of advanced drug candidates. The styrenylcyclopropane class of inhibitors exemplifies this approach, where late-stage modifications to the cyclopropylamine scaffold yield highly potent compounds with improved physical properties [1]. Compound 34, a representative styrenylcyclopropane derivative, demonstrates exceptional biochemical potency with an inhibitory concentration 50 value below 4 nanomolar and cellular activity at 2 nanomolar concentrations [1].

The late-stage functionalization approach has enabled the development of spirocyclic cyclopropylamine derivatives through reductive amination reactions with specialized aldehyde partners. The synthesis of compound 34 involves the strategic incorporation of a spirocyclic moiety onto the cyclopropylamine scaffold via reductive amination with tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, followed by selective deprotection and functionalization steps [1]. This methodology allows for the introduction of complex structural features while preserving the essential cyclopropylamine pharmacophore required for lysine-specific demethylase 1 inhibition.

Advanced kinetic characterization of late-stage functionalized cyclopropylamine derivatives has revealed that their superior inhibitory efficiency results from enhanced non-covalent binding interactions rather than increased covalent reactivity. The inactivation efficiency of optimized compounds shows approximately 1500-fold improvement over reference tranylcypromine-based inhibitors, driven primarily by improved reversible binding events characterized by enhanced dissociation constant values [1]. This mechanistic understanding has guided the development of next-generation lysine-specific demethylase 1 inhibitors with improved pharmacological profiles.

Antiviral Agent Synthesis Through Cyclopropane Ring Incorporation

Hepatitis C Therapeutic Target Engagement Strategies

The incorporation of cyclopropane rings into antiviral agents has emerged as a sophisticated strategy for targeting hepatitis C virus replication mechanisms. Cyclophilin inhibitors containing cyclopropyl modifications demonstrate pan-genotypic activity against hepatitis C virus by disrupting the essential interaction between host cyclophilin A and viral nonstructural protein 5A [6]. The sangamide class of compounds exemplifies this approach, where cyclopropyl-modified derivatives of sanglifehrin A exhibit potent cross-genotypic antiviral activity with effective concentration 50 values around 20 nanomolar against hepatitis C virus replicons [6].

The mechanism of action for cyclopropyl-containing hepatitis C virus inhibitors involves the selective binding to cyclophilin A isomerase pocket, preventing the formation of critical cyclophilin A-nonstructural protein 5A complexes required for viral replication. SCY-635, a non-immunosuppressive cyclophilin inhibitor, demonstrates this mechanism through its ability to trigger rapid increases in plasma concentrations of interferon-alpha, interferon-lambda 1, and interferon-lambda 3 within two hours of administration [6]. This dual mechanism of action—direct viral inhibition and immune system activation—represents a sophisticated therapeutic approach enabled by the unique properties of cyclopropyl-modified compounds.

Clinical development of cyclopropyl-containing hepatitis C virus therapeutics has demonstrated significant antiviral efficacy in human studies. In Phase I clinical trials, SCY-635 administered at 900 milligrams daily achieved group mean maximum viral load reductions of 2.2 log units by day 15, with one participant achieving undetectable hepatitis C virus levels [6]. The compound maintained plasma concentrations above the replicon-derived effective concentration 90 value throughout the treatment period, validating the therapeutic potential of cyclopropyl-modified antiviral agents.

Cyclopropylamine-Containing Protease Inhibitor Design

The design of cyclopropylamine-containing protease inhibitors represents a cutting-edge approach to antiviral drug development, particularly for targeting coronavirus 3C-like protease and human immunodeficiency virus protease. Cyclopropane-based inhibitors of severe acute respiratory syndrome coronavirus 2 3C-like protease demonstrate exceptional potency with effective concentration 50 values ranging from 11 to 13 nanomolar against viral replication [7]. These compounds achieve broad-spectrum activity against multiple coronavirus strains, including severe acute respiratory syndrome coronavirus 1 and Middle East respiratory syndrome coronavirus, with inhibitory concentration 50 values below 1 micromolar [7].

The structural design principles for cyclopropylamine-containing protease inhibitors emphasize the utilization of ring strain to enhance binding affinity and selectivity. In human immunodeficiency virus protease inhibitors, the incorporation of cyclopropylaminobenzothiazole as a P2-prime ligand provides superior antiviral activity compared to traditional 4-aminobenzenesulfonamide moieties [8]. The cyclopropylamine nitrogen forms crucial hydrogen bonds with backbone amide groups, while the constrained ring geometry optimizes binding pocket occupancy and reduces off-target interactions.

Advanced development of cyclopropylamine-containing protease inhibitors has yielded compounds with exceptional drug-resistance profiles. Inhibitor 5, containing a cyclopropylaminobenzothiazole P2-prime ligand, maintains potent activity against darunavir-resistant human immunodeficiency virus variants with fold-differences ranging from 0.4 to 5-fold compared to wild-type virus [8]. This compound also demonstrates superior activity against human immunodeficiency virus variants selected with seven different Food and Drug Administration-approved protease inhibitors, showing inhibitory concentration 50 values ranging from 0.0026 to 0.27 nanomolar [8].

Agrochemical Applications of Bicyclopropylamine Derivatives

Insecticidal Activity Optimization through Ring Substitution

The application of bicyclopropylamine derivatives in insecticidal development demonstrates the profound impact of ring substitution on biological activity and selectivity profiles. Cyromazine, a 2-cyclopropylamine-4,6-diamine-8-triazine derivative, exemplifies the successful implementation of cyclopropylamine scaffolds in insect control applications [9]. This compound functions as a chitin synthesis inhibitor that specifically targets the larval development stages of Diptera species, including Musca species, Drosophila species, and Stomoxys calcitrans [9].

The mechanism of action for cyclopropylamine-based insecticides involves the disruption of chitin metabolism during critical molting periods in insect larvae. Cyromazine inhibits cuticle development in target larvae, leading to developmental arrest and mortality during the transition from first to second larval instars [9]. This mode of action provides exceptional selectivity for Diptera larvae while minimizing effects on non-target arthropods that reproduce in similar environments. The compound demonstrates complete larval control efficacy when applied at recommended concentrations, with apparent effects becoming visible 1-2 weeks post-application [9].

Ring substitution strategies have been employed to enhance the insecticidal potency of cyclopropylamine derivatives. Studies on fraxinellone cyclopropyl analogues demonstrate that C-ring cyclopropanation can significantly improve insecticidal activity against Mythimna separata Walker [10]. Compound 3c, containing a cyclopropyl-modified furan ring, exhibited 37.5% corrected mortality rates after 35 days, surpassing both the parent compound fraxinellone (17.4%) and the commercial standard toosendanin (33.3%) [10]. The enhanced activity correlates with improved teratogenic effects across larval, pupal, and adult developmental stages.

Structure-Based Design of Acaricide Compounds

The structure-based design of acaricide compounds utilizing cyclopropylamine scaffolds has yielded highly effective agents for spider mite control. Oxazoline derivatives containing cyclopropyl modifications demonstrate exceptional acaricidal activity against Tetranychus cinnabarinus with effective concentration 50 values below 0.001 milligrams per liter [11]. These compounds achieve superior performance compared to commercial etoxazole, showing over 90% ovicidal and larvicidal activities at concentrations where etoxazole provides only 30-40% efficacy [11].

The molecular target for cyclopropylamine-based acaricides involves the sulfonylurea receptor protein, which plays a crucial role in chitin synthesis regulation. Compound II-l, a [2-(trifluoromethyl)benzaldehyde O-(4-(2-(2,6-difluorophenyl)-4,5-dihydrooxazol-4-yl)benzyl) oxime] derivative, demonstrates remarkable binding affinity to sulfonylurea receptor proteins from Blattella germanica [12]. The correlation between sulfonylurea receptor binding affinity and acaricidal activity confirms the mechanism of action involves chitin synthesis inhibition through receptor-mediated pathways.

Field efficacy studies of cyclopropylamine-based acaricides have validated their practical utility in agricultural applications. Compound II-l exhibits exceptional control of both Panonychus citri and Tetranychus cinnabarinus under field conditions, demonstrating superior performance compared to existing commercial acaricides [12]. The compound's effectiveness extends to multiple spider mite species, including globally important polyphagous species that cause significant agricultural damage. The favorable field performance, combined with excellent laboratory efficacy, positions these cyclopropylamine derivatives as promising candidates for commercial development in spider mite management programs.

XLogP3

1.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

99.104799419 g/mol

Monoisotopic Mass

99.104799419 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-10-2024

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